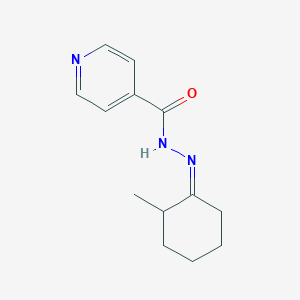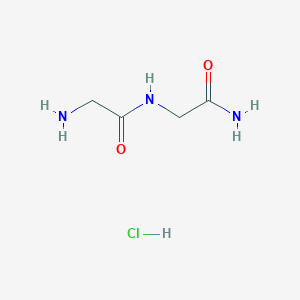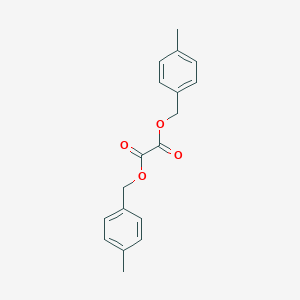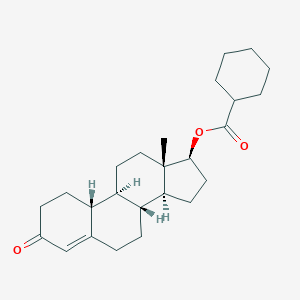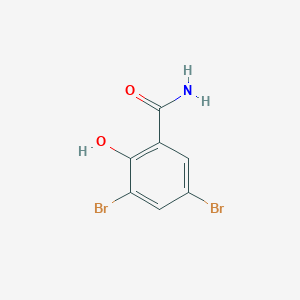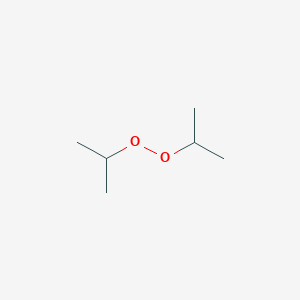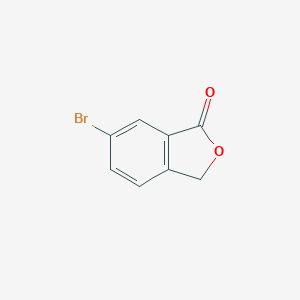
6-bromo-3H-isobenzofuran-1-one
Overview
Description
6-Bromo-3H-isobenzofuran-1-one is a chemical compound with the empirical formula C8H5BrO2 . It has a molecular weight of 213.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 6-bromo-3H-isobenzofuran-1-one, has been studied extensively. For instance, indane derivatives were oxidized to the corresponding isobenzofuran-1(3H)-one with molecular oxygen and isobenzofuran-1,3-dione with a mixture of molecular oxygen and H2O2 in subcritical water . This process is considered a simple, economic, environmentally benign, and general procedure that can be used for the synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones in only one step and without a catalyst .Molecular Structure Analysis
The molecular structure of 6-bromo-3H-isobenzofuran-1-one is characterized by the presence of a bromine atom attached to a benzofuran ring . The exact configuration of this compound is determined by its empirical formula, C8H5BrO2 .Chemical Reactions Analysis
In a study, indane derivatives were oxidized without a catalyst in subcritical water under oxygen pressure. The derivatives were transformed into isobenzofuran-1(3H)-one . A plausible reaction mechanism based on classical reactions was presented, suggesting that oxygen probably attacks the α-carbon atom to form a hydroperoxide, which is readily decomposed to a carbonyl group via the well-known Kornblum–DeLaMare reaction .Physical And Chemical Properties Analysis
6-Bromo-3H-isobenzofuran-1-one has a density of 1.7±0.1 g/cm3, a boiling point of 362.4±42.0 °C at 760 mmHg, and a flash point of 173.0±27.9 °C . Its exact mass is 211.947281, and it has a logP value of 1.67 .Scientific Research Applications
Organic Synthesis
6-bromo-3H-isobenzofuran-1-one: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds due to the reactive bromine atom which can undergo further functionalization . This compound serves as a precursor for the synthesis of phthalide derivatives, which are important in the development of new pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 6-bromo-3H-isobenzofuran-1-one is explored for its potential biological activities. It’s a building block for the synthesis of compounds that may exhibit anti-inflammatory, anticoagulant, or anticancer properties. Its derivatives are being studied for their ability to modulate biological pathways and could lead to the development of new therapeutic agents .
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. Its structural motif is useful in creating organic semiconductors which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine atom allows for further cross-coupling reactions, which are crucial in polymer synthesis .
Environmental Science
6-bromo-3H-isobenzofuran-1-one: can be used in environmental science research, especially in the study of organic pollutants. Its brominated structure is similar to certain industrial pollutants, making it a candidate for studying degradation pathways and the environmental fate of these compounds .
Analytical Chemistry
In analytical chemistry, derivatives of 6-bromo-3H-isobenzofuran-1-one can be used as standards or reagents. They can help in the development of analytical methods for detecting similar structures in complex mixtures, such as environmental samples or pharmaceutical formulations .
Biochemistry
The compound’s reactivity makes it a useful tool in biochemistry for probing enzyme mechanisms or synthesizing probes that can bind to specific proteins. It can be used to understand protein-ligand interactions and to develop assays for biochemical research .
Mechanism of Action
Target of Action
Isobenzofuran-1(3h)-one, a similar compound, is known to have several pharmacological properties such as anti-tumor, anti-hiv, anti-allergic, antifungal, antidiabetic, antispasmodic, anti-inflammatory, and anti-cancer .
Mode of Action
It is known that the bromination of cyclohexane-1-carboxamide results in the addition of bromine to the double bond .
Pharmacokinetics
The compound has a molecular weight of 213.03 , which may influence its bioavailability.
Result of Action
Similar compounds, such as (z)-3-benzylideneisobenzofuran-1(3h)-ones, have been found to be highly potent antioxidants and antiplatelet agents .
Action Environment
It is known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Safety and Hazards
Future Directions
The future directions for the study of 6-bromo-3H-isobenzofuran-1-one and related compounds could involve further exploration of their synthesis methods, particularly in environmentally friendly conditions . Additionally, more research could be conducted to investigate the biological activities of these compounds, such as their anti-platelet properties .
properties
IUPAC Name |
6-bromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELKVKMBIAENSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294268 | |
| Record name | 6-bromo-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3H-isobenzofuran-1-one | |
CAS RN |
19477-73-7 | |
| Record name | 19477-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-3H-isobenzofuran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

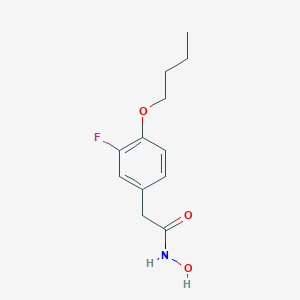
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
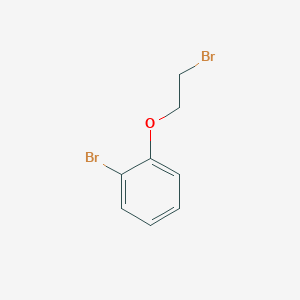
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)

